molecular formula C18H22ClN3 B8666729 3-Chloro-7-(dibutylamino)quinoline-8-carbonitrile CAS No. 88346-98-9

3-Chloro-7-(dibutylamino)quinoline-8-carbonitrile

Cat. No. B8666729
CAS RN: 88346-98-9
M. Wt: 315.8 g/mol
InChI Key: MVTVGUDJRVPJPT-UHFFFAOYSA-N
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Patent
US04511393

Procedure details

22.3 g of 3,7-dichloro-8-cyanoquinoline and 26 g of di-n-butylamine in 300 ml of methoxypropanol were refluxed for 12 hours, the solution was cooled, and the precipitated solid was filtered off under suction and recrystallized from a mixture of naphtha and toluene. 26 g of 3-chloro-8-cyano-7-di-n-butylaminoquinoline of melting point 112° C. were obtained. Yield: 82.5% of theory.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[C:7](Cl)[C:6]=2[C:13]#[N:14].[CH2:15]([NH:19][CH2:20][CH2:21][CH2:22][CH3:23])[CH2:16][CH2:17][CH3:18]>COC(O)CC>[Cl:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[C:7]([N:19]([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:15][CH2:16][CH2:17][CH3:18])[C:6]=2[C:13]#[N:14]

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
ClC=1C=NC2=C(C(=CC=C2C1)Cl)C#N
Name
Quantity
26 g
Type
reactant
Smiles
C(CCC)NCCCC
Name
Quantity
300 mL
Type
solvent
Smiles
COC(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered off under suction
CUSTOM
Type
CUSTOM
Details
recrystallized from a mixture of naphtha and toluene

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=NC2=C(C(=CC=C2C1)N(CCCC)CCCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 82.5%
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.